

Introduction: The Azetidine Scaffold and the Importance of Solubility

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Compound of Interest

Compound Name: 2-Methylazetidine

Cat. No.: B154968

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The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery. Its incorporation into molecular architectures can improve physicochemical properties such as aqueous solubility and metabolic stability, while also providing novel three-dimensional exit vectors for molecular elaboration. **2-Methylazetidine** (C₄H₉N, MW: 71.12 g/mol) is a simple yet versatile derivative, offering a chiral center and a secondary amine that serves as a key synthetic handle.^[1]

Understanding the solubility of **2-methylazetidine** in various organic solvents is paramount for its effective use. Solubility dictates the choice of solvents for chemical reactions, influences purification strategies such as crystallization and chromatography, and is a critical parameter in the preparation of stock solutions for screening and analysis. This guide aims to provide a detailed understanding of these characteristics.

Molecular Structure and Predicted Physicochemical Properties

The solubility of a compound is fundamentally governed by its molecular structure. **2-Methylazetidine** possesses a unique combination of features that influence its interaction with different solvents:

- **Polarity and Hydrogen Bonding:** The presence of a secondary amine (N-H) within the strained four-membered ring makes it a polar molecule. The nitrogen atom's lone pair of

electrons can act as a hydrogen bond acceptor, while the N-H proton can act as a hydrogen bond donor. This is a critical factor for its solubility in polar solvents.

- **Aliphatic Character:** The methyl group and the two methylene (-CH₂-) groups in the ring contribute to its nonpolar, aliphatic character. This allows for van der Waals interactions with nonpolar solvents.
- **Overall Profile:** **2-Methylazetidine** is a small, relatively polar molecule. Its character is comparable to its parent, azetidine, which is known to be miscible with water.^[2] The addition of a methyl group slightly increases its lipophilicity, as indicated by a computed XLogP3 value of 0.4.^[1]

The interplay of these features suggests that **2-methylazetidine** will exhibit a broad solubility profile, favoring polar solvents but also showing some affinity for less polar environments.

Predicted Solubility Profile of 2-Methylazetidine

Based on the "like dissolves like" principle, which states that substances with similar polarities and intermolecular forces tend to be soluble in one another, we can predict the solubility of **2-methylazetidine** across a range of common organic solvents.^[3] These predictions are also informed by the known solubility of analogous small-ring amines and substituted azetidines.^[4]^[5]

Table 1: Predicted Solubility of **2-Methylazetidine** in Common Organic Solvents

Solvent Class	Solvent Examples	Predicted Solubility	Rationale for Prediction
Polar Protic	Methanol, Ethanol, Isopropanol, Water	High / Miscible	The ability of 2-methylazetidine to both donate and accept hydrogen bonds allows for strong interactions with protic solvents. Azetidine itself is miscible with water. [2]
Polar Aprotic	Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Acetone	High	These solvents can act as hydrogen bond acceptors, readily interacting with the N-H proton of 2-methylazetidine. Their high polarity effectively solvates the polar azetidine ring.
Chlorinated	Dichloromethane (DCM), Chloroform	High	While less polar than protic or aprotic solvents, chlorinated solvents are effective at dissolving a wide range of organic compounds, including amines. [4]
Ethers	Tetrahydrofuran (THF), Diethyl Ether	Moderate to High	THF, being more polar, is expected to be a better solvent than diethyl ether. Both can act as

hydrogen bond
acceptors.

Esters

Ethyl Acetate

Moderate

Ethyl acetate has moderate polarity and can accept hydrogen bonds, suggesting it will be a reasonably good solvent for 2-methylazetidine.

Aromatic

Toluene, Benzene

Low to Moderate

The primary interactions would be weaker van der Waals forces. The polarity mismatch limits high solubility.

Nonpolar

Hexane, Heptane,
Cyclohexane

Low / Sparingly
Soluble

A significant polarity mismatch exists. The nonpolar solvent molecules cannot effectively solvate the polar N-H group, leading to poor solubility.^[4]

Experimental Determination of Solubility: A Validated Protocol

While predictions are valuable, empirical determination is essential for precise applications. The isothermal saturation method, commonly known as the shake-flask method, is a reliable technique for determining thermodynamic solubility.^{[6][7]}

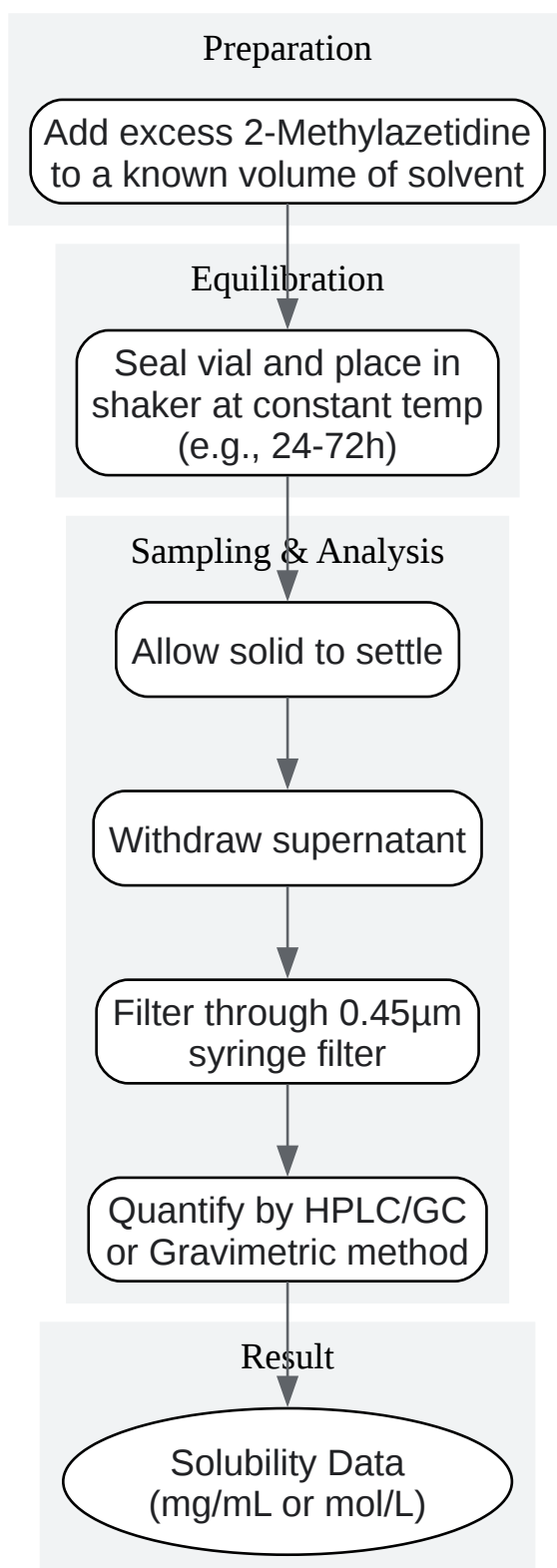
Protocol: Isothermal Saturation Method

- Preparation: Add an excess amount of **2-methylazetidine** to a known volume of the selected organic solvent in a sealed vial (e.g., a 4 mL glass vial with a PTFE-lined cap). The presence

of undissolved solid is crucial to ensure saturation.

- **Equilibration:** Place the vials in a shaker or rotator within a temperature-controlled environment (e.g., 25 °C) to allow the system to reach equilibrium. This process can take anywhere from 24 to 72 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured solubility is constant).^[7]
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
- **Sample Collection and Filtration:** Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.45 µm syringe filter (e.g., PTFE or nylon, chosen for solvent compatibility) into a clean, pre-weighed vial. Filtration is a critical step to remove any undissolved microparticles.
- **Quantification:**
 - **Gravimetric Method:** For non-volatile solvents, the solvent from the filtered aliquot can be evaporated under a gentle stream of nitrogen or in a vacuum oven. The mass of the remaining **2-methylazetidine** is then determined, and the solubility is calculated (e.g., in mg/mL).
 - **Chromatographic Method (HPLC/GC):** Dilute the filtered aliquot with a suitable solvent and analyze it using a calibrated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method. This is the preferred method for its accuracy and ability to detect any potential degradation.^[7]
- **Data Reporting:** Express the solubility in standard units, such as mg/mL, g/100 mL, or mol/L.

Experimental Workflow Diagram



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Caption: Workflow for determining the solubility of **2-methylazetidine**.

Practical Implications for Researchers

The predicted solubility profile has several practical implications:

- **Reaction Chemistry:** For reactions involving **2-methylazetidine**, polar aprotic solvents like DMF and ACN, or chlorinated solvents like DCM, are excellent choices to ensure the homogeneity of the reaction mixture. For reactions requiring protic conditions, alcohols like methanol or ethanol are suitable.
- **Work-up and Extraction:** The high solubility in polar solvents and lower solubility in nonpolar hydrocarbons suggest that an extraction between an aqueous phase and a nonpolar organic solvent like hexane or heptane could be challenging due to potential partitioning into the aqueous layer. An extraction with a more polar organic solvent like ethyl acetate or DCM would likely be more effective.
- **Chromatography:** The polarity of **2-methylazetidine** indicates it will have a strong affinity for polar stationary phases like silica gel. Therefore, a solvent system with a polar component (e.g., methanol or ethanol in DCM, or ethyl acetate in hexanes) will be necessary for elution in normal-phase column chromatography.
- **Stock Solution Preparation:** For biological screening or analytical purposes, DMSO is an ideal solvent for preparing high-concentration stock solutions due to its excellent solvating power for a wide range of organic molecules.

Safety and Handling Precautions

While a specific safety data sheet for **2-methylazetidine** is not widely available, it should be handled with the same precautions as other small-ring, volatile amines. Related compounds like 2-methylaziridine are classified as highly flammable and toxic.^[4]

- **Personal Protective Equipment (PPE):** Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
- **Ventilation:** Handle **2-methylazetidine** in a well-ventilated fume hood to avoid inhalation of vapors.
- **Ignition Sources:** Keep away from heat, sparks, and open flames.

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Researchers are strongly advised to consult the supplier's Safety Data Sheet (SDS) upon purchase and to conduct a thorough risk assessment before use.

Conclusion

2-Methylazetidine is a valuable building block whose utility is closely tied to its solubility. This guide establishes a predictive framework based on its molecular structure and the properties of analogous compounds. It is predicted to be highly soluble in polar protic and aprotic solvents, moderately soluble in solvents of intermediate polarity, and sparingly soluble in nonpolar hydrocarbons. For definitive quantitative data, the provided isothermal saturation protocol offers a reliable experimental path. This comprehensive understanding of solubility will empower researchers to optimize reaction conditions, streamline purification processes, and fully leverage the synthetic potential of **2-methylazetidine**.

References

Please note that direct experimental data for **2-methylazetidine** solubility is scarce. The references below support the fundamental principles of solubility, experimental methodologies, and data on analogous compounds used to construct this guide.

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